Technical Monograph: (4S)-1-Fmoc-4-methoxy-L-proline
Technical Monograph: (4S)-1-Fmoc-4-methoxy-L-proline
The following technical guide provides an in-depth analysis of (4S)-1-Fmoc-4-methoxy-L-proline , designed for researchers in peptide chemistry and drug discovery.
Stereoelectronic Control in Peptide Backbone Engineering
Executive Summary
(4S)-1-Fmoc-4-methoxy-L-proline (CAS: 1190617-97-0) is a specialized non-canonical amino acid derivative used primarily to introduce specific conformational biases into peptide backbones.[1] Unlike its natural counterpart, trans-4-hydroxyproline (which stabilizes the collagen triple helix), the (4S)-methoxy derivative exerts a stereoelectronic effect that favors the C
Chemical Identity & Physicochemical Profile[2][3]
| Property | Specification |
| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
| Common Name | Fmoc-cis-4-methoxy-L-proline |
| CAS Number | 1190617-97-0 |
| Molecular Formula | C |
| Molecular Weight | 367.40 g/mol |
| Stereochemistry | L-Proline derivative; (2S) at |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water.[1] |
| Purity Standard | Typically |
Structural Mechanics: The Stereoelectronic "Switch"
The utility of this building block lies in its ability to dictate secondary structure through the gauche effect .
The Gauche Effect and Ring Puckering
Proline rings exist in dynamic equilibrium between two primary puckers: C
-
(4R)-Substituents (e.g., natural Hyp): The electronegative group (OH/F) prefers a gauche orientation relative to the amine, forcing the ring into the C
-exo pucker.[1] This stabilizes the trans isomer of the preceding peptide bond ( ). -
(4S)-Substituents (e.g., 4-methoxy): In the (4S) configuration, the electronegative methoxy group forces the ring into the C
-endo pucker to maintain the favorable hyperconjugative overlap ( ).
Impact on Peptide Backbone
The C
-
Application: Use (4S)-Fmoc-4-methoxy-L-proline to nucleate
-turns or to disrupt helical structures that require all-trans amide bonds (e.g., collagen).[1]
Synthesis & Production Logic
While direct alkylation of cis-4-hydroxyproline is possible, the most robust synthetic route—and the one likely used for commercial high-purity stocks—relies on the Mitsunobu inversion of the naturally abundant trans-4-hydroxyproline.[1] This ensures high enantiomeric purity at the C4 position.
Synthetic Workflow (Inversion Route)
-
Starting Material: Fmoc-(2S,4R)-4-hydroxyproline methyl ester (Natural trans isomer).[1]
-
Activation: Reaction with Triphenylphosphine (PPh
) and DIAD (Diisopropyl azodicarboxylate).[3] -
Nucleophilic Attack: Methanol (MeOH) acts as the nucleophile.
-
Inversion: The S
2-like mechanism of the Mitsunobu reaction inverts the C4 stereocenter from (4R) to (4S) . -
Hydrolysis: Removal of the methyl ester to yield the free acid for SPPS.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling
The methoxy group at C4 adds steric bulk compared to native proline. While standard Fmoc protocols work, "difficult coupling" conditions are recommended to prevent deletion sequences.
Protocol:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Deprotection: 20% Piperidine in DMF (2
5 min). Wash with DMF ( ).[4][5] -
Activation (Pre-activation is critical):
-
Amino Acid: 4.0 equivalents of (4S)-1-Fmoc-4-methoxy-L-proline.[1]
-
Activator: 3.9 equivalents of HATU (preferred over HBTU for hindered AA).
-
Base: 8.0 equivalents of DIPEA (Diisopropylethylamine).
-
Note: Dissolve AA and HATU in minimal DMF, add DIPEA, and let stand for 30 seconds before adding to resin.
-
-
Coupling: Shake/agitate for 60–90 minutes (standard Pro is 45 min).
-
Monitoring: Kaiser test is ineffective for Proline (secondary amine). Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]
Storage & Handling
-
Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if storing for long periods to prevent oxidation or moisture absorption.
-
Stability: Stable in solid form. Solutions in DMF should be prepared fresh to avoid slow Fmoc cleavage or racemization.
Applications in Drug Development[3]
-
Proteolytic Stability: The methoxy group creates steric hindrance that can protect the adjacent peptide bond from cleavage by prolyl endopeptidases.
-
Collagen Mimics: Unlike (4R)-Hyp, which stabilizes collagen, (4S)-methoxy-Pro destabilizes the triple helix.[1] This is useful for creating "control" peptides in collagen research or designing temperature-sensitive collagen switches.[1]
-
Cyclic Peptides: The bias toward the cis-amide bond facilitates the ring closure of small cyclic peptides (e.g., tetra- or pentapeptides) by pre-organizing the linear precursor into a turn conformation.
References
-
Chemical Identity: PubChem Compound Summary for CID 122370338 ((4S)-1-Fmoc-4-methoxy-L-proline). National Center for Biotechnology Information (2025). Link
-
Conformational Analysis: Bretscher, L. E., et al. "Conformational Stability of Collagen Triple Helices Based on the Stereoelectronic Effect of 4-Fluoroproline." Journal of the American Chemical Society, 123(4), 777–778 (2001). Link (Foundational mechanistic reference for 4-substituent effects).
-
Synthesis via Mitsunobu: Hodges, J. A., & Raines, R. T. "Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline."[1] Journal of the American Chemical Society, 125(31), 9262–9263 (2003). Link (Describes the inversion logic applicable to methoxy derivatives).
-
SPPS Methodologies: "Fmoc Solid Phase Peptide Synthesis: A Comparative Guide." BenchChem Technical Notes. Link
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. (4S)-1-Fmoc-4-methyl-L-proline | C21H21NO4 | CID 122370338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
